5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyloxy)-2-(morpholinomethyl)-4H-pyran-4-one dihydrochloride, also known as EHT1864, is a synthetic small molecule primarily recognized for its role in inhibiting the activity of Rac GTPases. [] Rac GTPases belong to the Rho family of small GTPases, a family of proteins that act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate various cellular processes. [] These processes include cell growth, survival, and migration, making Rac GTPases potential targets for therapeutic intervention in cancer and other diseases. [, ] EHT1864 is a valuable tool in scientific research for investigating the role of Rac GTPases in various biological processes and exploring the potential of Rac inhibition as a therapeutic strategy. [, , , , , ]
Related Compounds
NSC23766
Compound Description: NSC23766 is a small molecule inhibitor that targets Rac-specific guanine nucleotide exchange factors (GEFs). [] It inhibits Rac1-dependent platelet-derived growth factor-induced lamellipodia formation. [] NSC23766 has also been shown to reduce proliferation activity and increase apoptosis in human bladder smooth muscle cells (hBSMCs). []
Relevance: NSC23766 is frequently studied alongside EHT1864 due to their shared ability to inhibit Rac1, albeit through different mechanisms. While EHT1864 directly binds to Rac1 and prevents GDP/GTP exchange, [] NSC23766 targets the upstream GEFs responsible for activating Rac1. [] This makes NSC23766 a valuable tool for dissecting the Rac1 signaling pathway and comparing the effects of directly and indirectly inhibiting Rac1 activity.
Simvastatin
Compound Description: Simvastatin is a member of the statin drug class, primarily known for their cholesterol-lowering properties by inhibiting HMG-CoA reductase in the mevalonate pathway. [] Simvastatin inhibits protein prenylation. []
Relevance: Simvastatin, along with L-788,123, provided evidence for the involvement of protein prenylation in hyperglycemia-induced p65 phosphorylation. The study found that these inhibitors, which act upstream of Rac1, significantly reduced the phosphorylation. EHT1864, a direct Rac1 inhibitor, also demonstrated a similar inhibitory effect on p65 phosphorylation. [] This suggests a potential link between the mevalonate pathway, Rac1 activity, and hyperglycemia-induced cellular responses.
L-788,123
Compound Description: L-788,123 is a dual inhibitor of farnesyltransferase and geranylgeranyltransferase I, two enzymes involved in protein prenylation within the mevalonate pathway. [] This compound can impact various cellular processes by disrupting the function of prenylated proteins.
Relevance: L-788,123 was used alongside Simvastatin to investigate the role of protein prenylation in hyperglycemia-induced p65 phosphorylation. Like Simvastatin, L-788,123 effectively attenuated the phosphorylation. This finding aligns with the observation that EHT1864, a Rac1 inhibitor, also suppressed the phosphorylation, suggesting Rac1 activity might be influenced by the mevalonate pathway and could be involved in hyperglycemia-induced effects. []
Ehop-016
Compound Description: Ehop-016 is a small molecule inhibitor specifically targeting the Vav2-Rac1 signaling pathway. [] By inhibiting Vav2, a guanine nucleotide exchange factor for Rac1, Ehop-016 can block the activation of Rac1 and downstream signaling events.
Relevance: Ehop-016's minimal impact on hyperglycemia-induced p65 phosphorylation contrasted with the significant inhibitory effect observed with EHT1864, a direct Rac1 inhibitor. [] This suggests that while Vav2-mediated Rac1 activation might not be critical in this specific context, alternative pathways, potentially directly targeted by EHT1864, are likely involved in hyperglycemia-induced p65 phosphorylation.
Stattic
Compound Description: Stattic is a small molecule inhibitor that specifically targets STAT3, blocking its phosphorylation, dimerization, and subsequent DNA binding. [] This inhibition disrupts STAT3-mediated gene regulation and downstream signaling, impacting various cellular processes like cell growth, survival, and differentiation.
Relevance: Stattic's effect on breast cancer invasion was similar to that of EHT1864, suggesting that STAT3 acts downstream of Rac in this context. The study observed that inhibiting Rac activity with EHT1864 led to a decrease in STAT3 activity. [] This indicates that Rac activation might be an upstream event that ultimately influences STAT3 activity and potentially contributes to breast cancer invasion.
Fasudil
Compound Description: Fasudil is a potent inhibitor of Rho-associated protein kinase (ROCK), a downstream effector of RhoA GTPase. [] By inhibiting ROCK, Fasudil can influence various cellular processes regulated by RhoA signaling, such as smooth muscle contraction, cell migration, and cytoskeletal organization.
Relevance: Fasudil was investigated in the context of meningioma treatment alongside EHT1864, a Rac1 inhibitor. Both compounds demonstrated the ability to reduce meningioma cell proliferation, suggesting that both RhoA and Rac1 signaling pathways might be involved in meningioma development and represent potential therapeutic targets. []
Diphenyleneiodonium (DPI)
Relevance: DPI was employed alongside EHT1864 to investigate the role of Rac1 and ROS in LPS-induced kidney injury. The study demonstrated that both DPI and EHT1864 mitigated the LPS-induced increase in pro-inflammatory cytokines, suggesting that both Rac1 and NOX-derived ROS contribute to the inflammatory response in this model. [] This highlights the interconnected nature of Rac1 signaling and ROS production in mediating inflammatory responses and underscores the potential of targeting both pathways for therapeutic intervention.
BAY 11-7082
Relevance: BAY 11-7082 was used in conjunction with EHT1864 to elucidate the signaling pathway involved in LPS-induced cytokine production. The study revealed that, similar to EHT1864, BAY 11-7082 effectively inhibited LPS-induced cytokine induction. This suggests that Rac1, potentially directly inhibited by EHT1864, and NF-κB are part of the same signaling cascade activated by LPS, leading to cytokine production. [] This finding highlights the importance of both Rac1 and NF-κB as potential therapeutic targets for inflammatory diseases.
Y-27632
Relevance: Y-27632, along with GSK429286A (another ROCK inhibitor), showed significant inhibition of YT-INDY cell proliferation. This finding, combined with the observation that Rac1 inhibitors like EHT1864 also suppressed YT-INDY cell growth, suggests that both RhoA and Rac1 signaling pathways might be upregulated in aggressive natural killer cell leukemia and could be potential therapeutic targets for this type of cancer. []
Blebbistatin
Relevance: Blebbistatin was used in conjunction with EHT1864 and NSC23766 to investigate the interplay between myosin II activity and Rac signaling at E-cadherin junctions. The study examined the localization of p190B RhoGAP, a regulator of RhoA activity, and found that both EHT1864 and NSC23766, which inhibit Rac activity, influenced p190B RhoGAP localization in a manner that could be modulated by blebbistatin. [] This suggests a complex interplay between myosin II-mediated contractility and Rac signaling in regulating the localization and potentially the activity of p190B RhoGAP at E-cadherin junctions, highlighting the interconnected nature of these signaling pathways in maintaining cell-cell adhesion.
6-thio-GTP
Relevance: 6-thio-GTP, alongside other compounds like NSC23766, EHT1864, "arabinose-derived compound 2", and the Secin series, is mentioned as an example of a small molecule inhibitor that targets GTPases. While the specific effects of 6-thio-GTP on EHT1864's target, Rac1, were not discussed in the provided context, it highlights the broader interest in developing inhibitors for small GTPases and their potential as tools for studying and manipulating GTPase function. []
Secin series
Relevance: The Secin series, along with other inhibitors like NSC23766, EHT1864, and "arabinose-derived compound 2", underscores the importance of developing compounds that specifically target small GTPases or their regulators. While the provided context does not delve into the specific effects of the Secin series on Rac1, the target of EHT1864, it highlights the broader effort in identifying compounds that modulate small GTPase signaling pathways. []
"Arabinose-derived compound 2"
Relevance: Similar to other inhibitors like NSC23766 and EHT1864, the mention of "arabinose-derived compound 2" highlights the continuous effort in discovering and developing small molecule inhibitors that can target small GTPases. While the provided information about this compound is limited, it underscores the potential of various chemical scaffolds, even those derived from natural sources like arabinose, in yielding inhibitors for small GTPases and modulating their activity. []
Compound Description: These compounds (Mac0182344, ML141, ITX3, NAV_2729, Br-GTP, Rhosin_HCl, Mac0182099, CCG_50014, CID_1067700, Mac0174809, Berberine, Nexinhib20) are identified as potential GTPase and ATPase inhibitors. They were found to interact with FtsY, a signal recognition particle (SRP) receptor, in Mycobacterium. Among these, ML141 and NAV2729 successfully decreased both the enzymatic activity of FtsY and the growth of Mycobacterium. []
Relevance: These compounds offer insights into potential avenues for inhibiting bacterial growth by targeting the SRP pathway. While EHT1864 primarily targets Rac1 in eukaryotic cells, the identification of inhibitors for FtsY, a GTPase involved in bacterial protein trafficking, underscores the broader significance of GTPase inhibition as a strategy for therapeutic intervention in various systems, including bacterial infections. Further investigation into these compounds' specificity and effectiveness could lead to the development of novel antibacterial agents. []
Source and Classification
EHT 1864 was developed as part of ongoing research into small molecule inhibitors that can selectively target Rho family GTPases, which are implicated in various cellular functions including proliferation, migration, and survival of cancer cells. The compound is characterized by its high binding affinity to Rac1, Rac2, and Rac3, with dissociation constants (Kd) of approximately 40 nM for Rac1, 50 nM for Rac1b, 60 nM for Rac2, and 250 nM for Rac3.
Synthesis Analysis
The synthesis of EHT 1864 involves several chemical reactions, typically starting from commercially available precursors. While specific synthetic routes may vary, the general approach includes:
Formation of Key Intermediates: Initial reactions involve the formation of aminoquinoline derivatives through condensation reactions.
Cyclization: Subsequent cyclization steps lead to the formation of the core structure that exhibits inhibitory activity against Rac GTPases.
Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.
The synthesis parameters often include temperature control, reaction time (typically several hours), and the use of solvents that enhance solubility and yield.
Molecular Structure Analysis
EHT 1864 has a complex molecular structure characterized by its unique arrangement of atoms that facilitate its interaction with Rac proteins. The molecular formula is C18H19N3O, and its structure features:
Aminoquinoline Core: This core is crucial for binding to the target proteins.
Functional Groups: Various functional groups enhance solubility and bioactivity.
Crystallographic studies have provided insights into the binding conformation of EHT 1864 with Rac1, revealing how it stabilizes the inactive form of the protein by inducing guanine nucleotide displacement.
Chemical Reactions Analysis
EHT 1864 participates in several chemical reactions primarily involving its interaction with GTPases:
Inhibition Mechanism: It binds to Rac1 and displaces guanine nucleotides, effectively locking the protein in an inactive state. This prevents downstream signaling pathways that lead to cellular transformation.
Cellular Effects: In vitro studies have shown that EHT 1864 can inhibit lamellipodia formation in mouse fibroblasts by up to 80% when stimulated by platelet-derived growth factor (PDGF).
These reactions highlight the compound's role in modulating key signaling pathways involved in cancer cell behavior.
Mechanism of Action
The mechanism of action of EHT 1864 primarily involves:
Selective Inhibition of Rac1: By binding to Rac1, EHT 1864 prevents the exchange of GDP for GTP, which is essential for activating Rac1.
Disruption of Signaling Pathways: This inhibition leads to reduced activation of downstream effectors such as p21-activated kinases (PAKs), which are critical for cytoskeletal dynamics and cell motility.
Impact on Cellular Transformation: The compound has been shown to suppress cellular transformation induced by oncogenic signals, thereby reducing tumorigenic potential.
Experimental data suggest that EHT 1864 effectively alters cellular morphology and motility in various cancer cell lines.
Physical and Chemical Properties Analysis
EHT 1864 exhibits several notable physical and chemical properties:
Solubility: Limited solubility in aqueous solutions; higher concentrations can be achieved by warming or sonication.
Stability: The compound is stable under standard laboratory conditions but should be stored at low temperatures to maintain integrity.
Molecular Weight: Approximately 295.36 g/mol.
These properties are crucial for its application in biological assays and therapeutic settings.
Applications
EHT 1864 has a range of scientific applications:
Cancer Research: Its primary application lies in studying the role of Rac GTPases in cancer biology, particularly in understanding mechanisms of invasion and metastasis.
Diabetes Research: Studies have shown that EHT 1864 can inhibit glucose-stimulated insulin secretion in pancreatic beta-cells, suggesting potential applications in metabolic research.
Pharmacological Studies: It serves as a tool compound for investigating Rho family signaling pathways and their implications in various diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Emtricitabine is an organofluorine compound that is 5-fluorocytosine substituted at the 1 position by a 2-(hydroxymethyl)-1,3-oxathiolan-5-yl group (2R,5S configuration). It is used in combination therapy for the treatment of HIV-1 infection. It has a role as an antiviral drug and a HIV-1 reverse transcriptase inhibitor. It is a pyrimidone, an organofluorine compound, a monothioacetal and a nucleoside analogue. Emtricitabine (brand name: Emtriva) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults, children, and infants. Emtricitabine is always used in combination with other HIV medicines. Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) indicated for the treatment of HIV infection in adults or combined with [tenofovir alafenamide] for the prevention of HIV-1 infection in high risk adolescents and adults. Emtricitabine is a cytidine analogue. The drug works by inhibiting HIV reverse transcriptase, preventing transcription of HIV RNA to DNA. Emtricitabine was granted FDA approval on 2 July 2003. Racivir, also known as RCV, is an oxothiolane nucleoside reverse transcriptase inhibitor similar to emtricitabine and lamivudine. Racivir is a 50:50 mixture of [emtricitabine] and its positive enantiomer. Racivir has been used in trials studying the prevention of HIV Infections. Emtricitabine is a Human Immunodeficiency Virus Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of emtricitabine is as a Nucleoside Reverse Transcriptase Inhibitor. Emtricitabine is a nucleoside analogue and reverse transcriptase inhibitor used in combination with other agents for treatment and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Emtricitabine does not appear to be a significant cause of drug induced liver injury, but may cause flares of disease in patients with underlying chronic hepatitis B virus (HBV) infection. Emtricitabine is a synthetic fluoro derivative of thiacytidine with potent antiviral activity. Emtricitabine is phosphorylated to form emtricitabine 5'-triphosphate within the cell. This metabolite inhibits the activity of human immunodeficiency virus (HIV) reverse transcriptase both by competing with the natural substrate deoxycytidine 5'-triphosphate and by incorporation into viral DNA causing a termination of DNA chain elongation (due to the lack of the essential 3'-OH group). A deoxycytidine analog and REVERSE TRANSCRIPTASE INHIBITOR with antiviral activity against HIV-1 and HEPATITIS B viruses. It is used to treat HIV INFECTIONS.
EN6 is an activator of autophagy. It inhibits mammalian target of rapamycin complex 1 (mTORC1) signaling by binding covalently to cysteine 277 of the ATP6V1A catalytic subunit of the lysosomal vacuolar ATPase (v-ATPase) and impairing v-ATPase coupling with Rag GTPases. It is selective for inhibition of mTORC1 over mTORC2 signaling. EN6 increases lysosome acidification and increases cellular clearance of TDP-43 protein aggregates, which are a pathological feature of several neurodegenerative diseases, in a v-ATPase-dependent manner in U2OS osteosarcoma cells. It also inhibits mTORC1 signaling and enhances autophagy in mouse skeletal muscle and heart when administered at a dose of 50 mg/kg. EN6 is a novel covalent autophagy activator, targeting cysteine 277 in the ATP6V1A subunit of the lysosomal v-ATPase, which activates mTORC1 via the Rag guanosine triphosphatases.
Enalapril is a dicarboxylic acid monoester that is ethyl 4-phenylbutanoate in which a hydrogen alpha to the carboxy group is substituted by the amino group of L-alanyl-L-proline (S-configuration). It has a role as a prodrug, an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor, an antihypertensive agent and a geroprotector. It is a dicarboxylic acid monoester and a dipeptide. It is functionally related to an enalaprilat (anhydrous). Enalapril is a prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor drug class that works on the renin-angiotensin-aldosterone system, which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis. Enalapril is an orally-active and long-acting nonsulphydryl antihypertensive agent that suppresses the renin-angiotensin-aldosterone system to lower blood pressure. It was developed from a targeted research programmed using molecular modelling. Being a prodrug, enalapril is rapidly biotransformed into its active metabolite, [enalaprilat], which is responsible for the pharmacological actions of enalapril. The active metabolite of enalapril competitively inhibits the ACE to hinder the production of angiotensin II, a key component of the renin-angiotensin-aldosterone system that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys. Ultimately, enalaprilat works to reduce blood pressure and blood fluid volume. Commonly marketed under the trade name Vasotec, enalapril was first approved by the FDA in 1985 for the management of hypertension, heart failure, and asymptomatic left ventricular dysfunction. It is also found in a combination product containing [hydrochlorothiazide] that is used for the management of hypertension. The active metabolite enalaprilat is also available in oral tablets and intravenous formulations for injection. Enalapril is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of enalapril is as an Angiotensin-converting Enzyme Inhibitor. The physiologic effect of enalapril is by means of Decreased Blood Pressure. Enalapril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the therapy of hypertension and heart failure. Enalapril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury. Enalapril is a dicarbocyl-containing peptide and angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, enalapril is converted by de-esterification into its active form enalaprilat. Enalaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Enalapril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow. An angiotensin-converting enzyme inhibitor that is used to treat HYPERTENSION and HEART FAILURE.
Edoxudine is a pyrimidine 2'-deoxyribonucleoside. Edoxudine is a deoxythymidine analog with activity against herpes simplex virus. It is a potent and selective inhibitor of herpes simplex virus type 1 and 2. The obtained product is an antiviral ointment. The activity of edoxudine against herpes simplex virus was first recognized in 1967. It was later recognized to be effective in vivo in a preclinical model of keratitis caused by herpes virus. It was developed by McNeil Pharmaceutical and approved by Health Canada on December 31, 1992. This medication was later discontinued from the market in 1998. Edoxudine is a deoxythymidine analog with activity against herpes simplex virus. Edoxudine is activated by viral thymidine kinase to the 5'-monophosphate which is further phosphorylated by cellular enzymes to the 5'-triphosphate, a competitive inhibitor of the viral-coded DNA polymerase.